molecular formula C11H15BrO B2498246 [1-(2-Bromoethoxy)propyl]benzene CAS No. 1824054-90-1

[1-(2-Bromoethoxy)propyl]benzene

Cat. No.: B2498246
CAS No.: 1824054-90-1
M. Wt: 243.144
InChI Key: JZKNTOUBAIFTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Bromoethoxy)propyl]benzene: is an organic compound with the molecular formula C11H15BrO . It is a derivative of benzene, where a propyl group is substituted with a 2-bromoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Bromoethoxy)propyl]benzene typically involves the reaction of benzene with 1-bromo-2-propanol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

C6H5CH2CH2OH+BrCH2CH2OHC6H5CH2CH2OCH2CH2Br\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OH} + \text{BrCH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{Br} C6​H5​CH2​CH2​OH+BrCH2​CH2​OH→C6​H5​CH2​CH2​OCH2​CH2​Br

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: The bromine atom in [1-(2-Bromoethoxy)propyl]benzene can be replaced by various nucleophiles such as , , and .

    Oxidation: The compound can undergo oxidation reactions to form corresponding or .

    Reduction: Reduction of the bromine atom can lead to the formation of .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as or in like .

    Oxidation: Reagents like or .

    Reduction: Reagents such as or .

Major Products Formed:

    Nucleophilic Substitution: Formation of or .

    Oxidation: Formation of or .

    Reduction: Formation of .

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: [1-(2-Bromoethoxy)propyl]benzene is used as an intermediate in the synthesis of various and .

Biology:

    Bioconjugation: The compound can be used in to attach to synthetic polymers or surfaces.

Medicine:

    Drug Development: It serves as a building block in the synthesis of targeting various .

Industry:

    Material Science: The compound is used in the development of such as and .

Mechanism of Action

The mechanism of action of [1-(2-Bromoethoxy)propyl]benzene involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This property makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

  • [1-(2-Chloroethoxy)propyl]benzene
  • [1-(2-Iodoethoxy)propyl]benzene
  • [1-(2-Fluoroethoxy)propyl]benzene

Comparison:

  • Reactivity: [1-(2-Bromoethoxy)propyl]benzene is more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogs due to the weaker carbon-bromine bond .
  • Applications: While all these compounds can be used as intermediates in organic synthesis, this compound is preferred for reactions requiring higher reactivity.

Properties

IUPAC Name

1-(2-bromoethoxy)propylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-2-11(13-9-8-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKNTOUBAIFTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.